Pyridoxal benzoyl hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

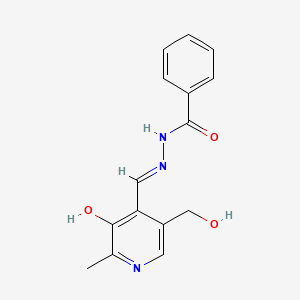

2D Structure

3D Structure

Properties

CAS No. |

72343-06-7 |

|---|---|

Molecular Formula |

C15H15N3O3 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide |

InChI |

InChI=1S/C15H15N3O3/c1-10-14(20)13(12(9-19)7-16-10)8-17-18-15(21)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,18,21)/b17-8+ |

InChI Key |

VTHAZTPLDREYKS-CAOOACKPSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyridoxal Benzoyl Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridoxal Benzoyl Hydrazone, a compound of interest in medicinal chemistry and drug development. This document details the experimental protocol for its preparation, along with a summary of its key quantitative and qualitative characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between pyridoxal hydrochloride and benzoyl hydrazine. This reaction forms a Schiff base, specifically a hydrazone, linking the pyridoxal and benzoyl moieties.

Experimental Protocol

A general and adaptable protocol for the synthesis of this compound is outlined below. This procedure is based on established methods for the synthesis of similar hydrazone derivatives.[1]

Materials:

-

Pyridoxal hydrochloride

-

Benzoyl hydrazine

-

Methanol (or Ethanol)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve an equimolar amount of pyridoxal hydrochloride in methanol.

-

In a separate flask, dissolve an equimolar amount of benzoyl hydrazine in methanol.

-

Slowly add the benzoyl hydrazine solution to the pyridoxal hydrochloride solution with constant stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting precipitate of this compound is collected by filtration.

-

The crude product is washed with a small amount of cold methanol to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield the pure this compound.

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to the Chemical and Physical Properties of Pyridoxal Benzoyl Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal benzoyl hydrazone is a synthetic aroyl hydrazone that has garnered significant interest in the scientific community for its potent biological activities, primarily as an iron chelator. Its ability to sequester intracellular iron makes it a promising candidate for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its mechanism of action. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides representative data from closely related analogs to offer a valuable resource for researchers.

Chemical Properties

This compound is formed through the condensation reaction of pyridoxal, a form of vitamin B6, and benzoyl hydrazine. The resulting hydrazone contains both a pyridine ring and a benzoyl group, contributing to its chemical characteristics and biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (E)-N'-( (3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide |

| CAS Number | 72343-06-7 |

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Molecular Weight | 285.29 g/mol |

| Canonical SMILES | CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO |

Physical Properties

Table 2: Physical Properties of this compound and Related Compounds

| Property | Value/Observation |

| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 200-250 °C, similar to other pyridoxal hydrazones. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |

| Appearance | Likely a crystalline solid, with color ranging from white to yellow. |

Spectral Data

Specific spectral data for this compound is not available in the reviewed literature. The following tables provide expected characteristic peaks based on the functional groups present in the molecule and data from analogous compounds.

Table 3: Representative Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-3400 | O-H (phenolic), N-H (amide) stretching |

| ~3050 | C-H (aromatic) stretching |

| ~1640-1660 | C=O (amide I) stretching |

| ~1600-1620 | C=N (imine) stretching |

| ~1500-1580 | C=C (aromatic) stretching |

Table 4: Representative ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Proton Assignment |

| ~2.5 | -CH₃ (pyridin-2-yl) |

| ~4.8 | -CH₂OH (pyridin-5-yl) |

| ~7.4-8.0 | Aromatic protons (benzoyl group) |

| ~8.1 | Pyridine ring proton |

| ~8.5 | -CH=N- (azomethine proton) |

| ~11.0-12.0 | -OH (phenolic), -NH (amide) |

Table 5: Representative ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~20 | -CH₃ |

| ~60 | -CH₂OH |

| ~125-135 | Aromatic carbons (benzoyl and pyridine rings) |

| ~140-150 | Azomethine carbon (-CH=N-) |

| ~160-165 | Amide carbonyl carbon (-C=O) |

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of aroyl hydrazones, which can be adapted for this compound.

Materials:

-

Pyridoxal hydrochloride

-

Benzoyl hydrazine

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalytic amount)

-

Sodium acetate (or another base to neutralize HCl)

Procedure:

-

Dissolve Pyridoxal hydrochloride in ethanol. Add sodium acetate to neutralize the hydrochloride and free the aldehyde.

-

In a separate flask, dissolve an equimolar amount of benzoyl hydrazine in ethanol.

-

Add the benzoyl hydrazine solution to the pyridoxal solution dropwise with constant stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

-

Dry the purified product under vacuum.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds.

-

Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry, using techniques such as electrospray ionization (ESI).

Mechanism of Action and Signaling Pathways

The primary biological activity of this compound is its ability to act as an iron chelator. This property is central to its potential as an anti-cancer agent.

Iron Chelation and Depletion of the Labile Iron Pool

Cancer cells have a higher requirement for iron than normal cells due to their rapid proliferation and reliance on iron-dependent enzymes for DNA synthesis (e.g., ribonucleotide reductase). This compound is a lipophilic molecule that can permeate cell membranes and bind to intracellular iron. This sequestration of iron depletes the labile iron pool (LIP), a transient pool of chelatable iron within the cell.

Figure 1. Mechanism of action of this compound via iron chelation.

Induction of Oxidative Stress

While the primary mechanism is iron depletion, some studies on related aroyl hydrazones suggest that their iron complexes can be redox-active. The this compound-iron complex may participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This increase in ROS can induce oxidative stress, leading to cellular damage and apoptosis.

Figure 2. Proposed pathway for the induction of oxidative stress by the PBH-iron complex.

Conclusion

This compound is a compound of significant interest due to its potent iron-chelating properties and potential therapeutic applications. While a comprehensive experimental dataset for this specific molecule is not yet available in the public domain, this guide provides a foundational understanding of its chemical and physical characteristics, a general synthesis protocol, and a summary of its likely mechanism of action. Further research is warranted to fully elucidate the properties and therapeutic potential of this promising compound.

The Rising Therapeutic Potential of Pyridoxal Benzoyl Hydrazone Derivatives: A Technical Guide

For Immediate Release

This technical guide delves into the burgeoning field of pyridoxal benzoyl hydrazone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and underlying mechanisms of action. These compounds, derived from vitamin B6, have garnered significant attention for their potential as antimicrobial, anticancer, and antioxidant agents.

Introduction: A Versatile Scaffold for Drug Discovery

This compound derivatives are a class of compounds synthesized from the reaction of pyridoxal with benzoyl hydrazines. The resulting hydrazone linkage (-C=N-NH-C=O) provides a versatile scaffold that can be readily modified, allowing for the fine-tuning of their physicochemical and biological properties. This structural flexibility has enabled the development of derivatives with a wide spectrum of therapeutic activities.[1][2] This guide summarizes the current state of research, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically a straightforward condensation reaction. The general protocol involves the reaction of pyridoxal (or its phosphate form) with a substituted benzoyl hydrazine in a suitable solvent, often with acid catalysis.

General Experimental Protocol for Synthesis

Materials:

-

Pyridoxal hydrochloride

-

Substituted benzoyl hydrazide

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve pyridoxal hydrochloride in ethanol.

-

Add a solution of the appropriate substituted benzoyl hydrazide in ethanol in equimolar amounts.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then typically refluxed for a period of 2-6 hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound derivative.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

Mass Spectrometry

General synthesis workflow for this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad range of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.

Anticancer and Antiangiogenic Activity

Several pyridoxal hydrazone and acylhydrazone derivatives have been investigated for their antitumor and antiangiogenic properties.[3][4] These compounds have been shown to inhibit the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

One notable compound, 3-hydroxy-5-[hydroxymethyl]-2-methyl-pyridine-4-carbaldehyde-2-naphthalen-1-acetyl hydrazone (referred to as Compound 10 in a study), exhibited significant inhibitory effects on human umbilical vascular endothelial cells (HUVECs).[3][4]

| Compound | Cell Line | Activity | IC₅₀ (µmol/L) | Reference |

| Compound 10 | HUVECs | Proliferation Inhibition | 25.4 | [3][4] |

The proposed mechanism for this antiangiogenic effect involves the depletion of the intracellular labile iron pool (LIP) and reduced glutathione (GSH), leading to cell cycle arrest at the S phase and subsequent apoptosis.[3][4]

Proposed antiangiogenic signaling pathway of a pyridoxal hydrazone derivative.

Antimicrobial Activity

Hydrazone derivatives, in general, are known to possess significant antimicrobial properties.[2][5][6] Studies on pyridoxine derivatives, a closely related class, have shown potent activity against both planktonic and biofilm-embedded Staphylococcus cells.[7] While specific data for pyridoxal benzoyl hydrazones is an active area of research, the broader class of hydrazones shows promise.

| Compound Class | Bacteria | Activity | MIC (µg/mL) | Reference |

| Pyrazoline & Hydrazone Derivatives | S. aureus | Antibacterial | 64 | [5] |

| Pyrazoline & Hydrazone Derivatives | P. aeruginosa | Antibacterial | 32-512 | [6] |

| Pyridoxine Quaternary Ammonium Salt | S. aureus (biofilm) | Biocidal | 64 | [7] |

| Pyridoxine Quaternary Ammonium Salt | S. epidermidis (biofilm) | Biocidal | 16 | [7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Test compound stock solution

-

Positive control (antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the microtiter plate wells using the broth. The concentration range typically spans from 0.5 to 512 µg/mL.[7]

-

Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (broth with bacteria and a known antibiotic) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]

Antioxidant and Neuroprotective Potential

Recent studies have highlighted the potential of hydrazone derivatives of pyridoxal as multifunctional agents for neurodegenerative diseases like Alzheimer's.[1] These compounds have demonstrated antioxidant properties, the ability to chelate metal ions (which are implicated in amyloid plaque formation), and inhibitory effects on key enzymes like acetylcholinesterase (AChE).[1]

Several pyridoxal and pyridine-4-carbaldehyde hydrazone derivatives showed potent antioxidant activity, with some being more effective than the standard antioxidant Trolox.[1]

| Compound Type | Activity | Potency Comparison | Reference |

| Pyridoxal Hydrazone Derivatives | Antioxidant (Reducing Ability) | Better than Trolox and BHT for several derivatives | [1] |

| Pyridoxal Hydrazone Derivative (with 2,4-dinitrophenylamine) | AChE Inhibition | Kᵢ = 16 µM | [1] |

This is a common spectrophotometric assay to evaluate the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound solutions at various concentrations

-

Methanol (as blank)

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

-

A control sample containing DPPH solution and methanol (without the test compound) is also prepared.

-

The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity versus compound concentration.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide array of biological activities. Their ease of synthesis and the tunability of their structure make them attractive candidates for further drug development. The data presented in this guide highlights their potential in oncology, infectious diseases, and neurodegenerative disorders.

Future research should focus on:

-

Expanding the library of derivatives to establish clear structure-activity relationships (SAR).

-

In vivo studies to validate the promising in vitro results.

-

Elucidation of the precise molecular targets for their various biological effects.

-

Optimization of pharmacokinetic and pharmacodynamic properties for clinical translation.

The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Pyridoxal Hydrazone and Acylhydrazone Compounds as Potential Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pyridoxal Benzoyl Hydrazone: A Technical Guide to a Promising Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron, an essential element for numerous physiological processes, can become toxic when present in excessive amounts. Iron overload is a hallmark of various pathological conditions, including hereditary hemochromatosis and secondary iron overload resulting from repeated blood transfusions. In these contexts, iron chelation therapy is a critical intervention to mitigate iron-induced organ damage. Pyridoxal benzoyl hydrazone (PBH) has emerged as a promising orally active iron chelator, demonstrating high affinity and selectivity for iron, coupled with the ability to permeate cell membranes and access intracellular iron pools. This technical guide provides a comprehensive overview of PBH, focusing on its core characteristics, mechanism of action, and the experimental methodologies used for its evaluation.

Core Concepts and Mechanism of Action

This compound is a tridentate chelator, meaning that one molecule of the ligand can bind to a single iron ion at three distinct points. It forms a stable 2:1 complex with ferric iron (Fe³⁺), effectively sequestering it and preventing its participation in harmful redox reactions.[1] The lipophilicity of PBH is a key determinant of its efficacy, enabling it to cross cellular membranes and chelate iron from intracellular compartments.[1]

The primary mechanism of action of PBH involves the chelation of iron from the labile iron pool (LIP), a transient pool of weakly bound, redox-active iron within the cell. By reducing the LIP, PBH disrupts normal iron metabolism and can induce a state of iron deprivation in cells. This has significant downstream effects on various cellular processes that are dependent on iron.

One of the key regulatory systems affected is the Iron-Responsive Element (IRE)/Iron-Regulatory Protein (IRP) system. In iron-replete cells, IRP1 exists as a cytosolic aconitase with a [4Fe-4S] cluster and has no affinity for IREs. IRP2 is targeted for degradation. In iron-depleted conditions, such as those induced by PBH, IRP1 loses its iron-sulfur cluster and gains high affinity for IREs, while IRP2 is stabilized. The binding of IRPs to IREs on the messenger RNA (mRNA) of iron-related proteins modulates their translation. For instance, IRP binding to the 5' UTR of ferritin mRNA inhibits its translation, leading to decreased levels of the iron storage protein ferritin. Conversely, IRP binding to the 3' UTR of transferrin receptor 1 (TfR1) mRNA stabilizes it, leading to increased synthesis of the receptor responsible for iron uptake.

Furthermore, by depleting intracellular iron, PBH can inhibit the activity of iron-dependent enzymes crucial for cell proliferation, such as ribonucleotide reductase, which is essential for DNA synthesis. This can lead to cell cycle arrest and the induction of apoptosis.

Quantitative Data

The efficacy of an iron chelator is determined by several key parameters, including its stability constant with iron, its ability to mobilize iron from cells, and its effect on cellular iron storage proteins.

| Parameter | Value | Comparison | Reference |

| Fe(III) Complex Stability (pM) | 39.7 | Higher than PIH (27.7) and Desferrioxamine | [2] |

pM is the negative logarithm of the free metal ion concentration, calculated under standardized conditions (pH 7.4, 10 µM total ligand, 1 µM total metal). A higher pM value indicates a higher affinity of the chelator for the metal ion.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a condensation reaction between pyridoxal and benzoyl hydrazide.

Materials:

-

Pyridoxal hydrochloride

-

Benzoyl hydrazide

-

Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve pyridoxal hydrochloride in methanol.

-

Add an equimolar amount of benzoyl hydrazide to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold methanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

In Vitro Iron Chelation Assay: ⁵⁹Fe Release from Prelabeled Hepatocytes

This assay measures the ability of a chelator to mobilize iron from within cells.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

⁵⁹Fe-labeled transferrin

-

This compound (test compound)

-

Desferrioxamine (positive control)

-

Scintillation counter

Procedure:

-

Cell Culture and Labeling:

-

Culture hepatocytes to near confluency in appropriate culture vessels.

-

Incubate the cells with ⁵⁹Fe-labeled transferrin in serum-free medium for 2-4 hours to allow for iron uptake.

-

Wash the cells extensively with ice-cold buffer to remove extracellular ⁵⁹Fe.

-

-

Chelation Treatment:

-

Incubate the ⁵⁹Fe-labeled cells with fresh medium containing various concentrations of this compound or desferrioxamine.

-

Include a control group with medium only (no chelator).

-

Incubate for a defined period (e.g., 2, 4, 8, 24 hours).

-

-

Measurement of Iron Release:

-

At the end of the incubation period, collect the cell culture supernatant.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity (⁵⁹Fe) in both the supernatant and the cell lysate using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of ⁵⁹Fe released into the supernatant as follows: % ⁵⁹Fe Release = [Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)] x 100

-

Plot the percentage of ⁵⁹Fe release against the chelator concentration to determine the dose-response relationship and calculate the EC₅₀ (the concentration of chelator that induces 50% of the maximum iron release).

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action.

Experimental Workflow for Evaluating Iron Chelation

Caption: Workflow for in vitro iron chelation assay.

Signaling Pathway: IRE/IRP System Modulation

Caption: PBH-mediated modulation of the IRE/IRP system.

Conclusion

This compound stands out as a highly effective iron chelator with significant therapeutic potential. Its favorable chemical properties, including high affinity for iron and cell permeability, allow for the effective removal of excess intracellular iron. The detailed mechanisms, involving the depletion of the labile iron pool and subsequent modulation of the IRE/IRP regulatory system, underscore its potent biological activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PBH and related compounds as next-generation iron chelation therapies. Further research focusing on its long-term efficacy and safety profile in preclinical and clinical settings is warranted to fully realize its therapeutic promise.

References

The Discovery, History, and Scientific Profile of Pyridoxal Benzoyl Hydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal benzoyl hydrazone (PBH) is a synthetic aroylhydrazone iron chelator that has emerged from the broader investigation of pyridoxal isonicotinoyl hydrazone (PIH) and its analogues. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to PBH. It is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of iron chelators. The document details the synthesis of PBH, summarizes its physicochemical and biological properties, and presents established experimental protocols for its evaluation. Furthermore, it elucidates the putative signaling pathways influenced by PBH-mediated iron deprivation and outlines a typical preclinical development workflow for this class of compounds. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized through diagrams generated using the DOT language.

Introduction and Historical Context

The story of this compound is intrinsically linked to the development of pyridoxal isonicotinoyl hydrazone (PIH), a pioneering orally active iron chelator. The quest for effective and non-toxic iron chelators was driven by the need to treat iron overload conditions, such as β-thalassemia, where repeated blood transfusions lead to toxic iron accumulation. Desferrioxamine (DFO), the standard treatment, suffered from poor oral bioavailability and a short plasma half-life, necessitating parenteral administration.

In the late 20th century, extensive research focused on developing orally active alternatives. This led to the synthesis and investigation of a wide array of aroylhydrazones, with PIH demonstrating significant promise. As part of the structure-activity relationship (SAR) studies on PIH, numerous analogues were synthesized to optimize efficacy, safety, and physicochemical properties. This compound emerged from this systematic exploration as a notable analogue. It was synthesized through the condensation of pyridoxal, a form of vitamin B6, with benzoyl hydrazide.

Initial studies revealed that PBH is an effective iron chelator, capable of reducing iron uptake by hepatocytes.[1] While it displayed lower antiproliferative activity compared to some other PIH analogues, its potent iron-chelating properties have maintained interest in its potential therapeutic applications, not only in iron overload disorders but also in conditions where iron metabolism is dysregulated, such as cancer and neurodegenerative diseases.

Physicochemical and Biological Properties

The therapeutic potential of an iron chelator is dictated by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME), as well as its biological activity, primarily its ability to bind iron and modulate cellular processes.

Physicochemical Data

Limited specific experimental data for the logP value and the stability constant of the iron complex of this compound are available in the public domain. The provided information is based on data for related compounds and computational predictions.

| Property | Value | Reference/Method |

| Molecular Formula | C₁₅H₁₅N₃O₃ | - |

| Molecular Weight | 285.29 g/mol | - |

| CAS Number | 72343-06-7 | --INVALID-LINK-- |

| LogP (Predicted) | 1.5 - 2.5 | Computational models |

| Iron (Fe³⁺) Complex Stability Constant (log β) | Not available | - |

Biological Activity Data

The biological activity of this compound and its derivatives has been investigated in various in vitro models. The data highlights its iron-chelating efficacy and antiproliferative potential.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Copper(II) complex of Pyridoxal-benzoylhydrazone | Hep G2 | MTT Assay | % Growth Suppression at 10⁻⁵ mol dm⁻³ | 69.5% | [1] |

| Pyridoxal acylhydrazone derivative (Compound 10) | HUVEC | MTT Assay | IC₅₀ | 25.4 µmol/L | [2] |

| Pyridoxal acylhydrazone derivative (Compound 10) | HUVEC | Flow Cytometry | Cell Cycle | S phase arrest | [2] |

| Pyridoxal acylhydrazone derivative (Compound 10) | HUVEC | Flow Cytometry | Apoptosis | Induction of apoptosis | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to evaluate its biological activity.

Synthesis of this compound

This protocol is a general method for the synthesis of hydrazones from pyridoxal hydrochloride.[3]

Materials:

-

Pyridoxal hydrochloride

-

Benzoyl hydrazide

-

Methanol

-

Glacial acetic acid

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Dissolve equimolar amounts of pyridoxal hydrochloride and benzoyl hydrazide in a minimal amount of hot methanol in a round-bottom flask.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add distilled water to the solution until a precipitate is observed.

-

Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

Iron Uptake Assay using ⁵⁹Fe

This protocol describes a method to assess the ability of this compound to inhibit cellular iron uptake using radiolabeled iron (⁵⁹Fe).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

⁵⁹FeCl₃

-

Human apotransferrin

-

This compound (PBH)

-

Phosphate-buffered saline (PBS)

-

Scintillation vials

-

Liquid scintillation cocktail

-

Gamma counter

-

24-well cell culture plates

Procedure:

-

Preparation of ⁵⁹Fe-transferrin: Incubate ⁵⁹FeCl₃ with a molar excess of human apotransferrin in serum-free medium at 37°C for 1 hour to allow for the formation of ⁵⁹Fe-transferrin.

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in approximately 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.

-

Add serum-free medium containing various concentrations of PBH to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with PBH for 1-2 hours at 37°C.

-

Iron Uptake: Add the prepared ⁵⁹Fe-transferrin to each well to a final concentration of approximately 1 µM.

-

Incubate the cells for 2-4 hours at 37°C.

-

Washing: To stop the uptake and remove extracellular ⁵⁹Fe-transferrin, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis and Counting: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials.

-

Add liquid scintillation cocktail to each vial.

-

Measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Express the results as a percentage of ⁵⁹Fe uptake in treated cells relative to the vehicle-treated control cells.

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound (PBH)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂.

-

Treatment: Prepare serial dilutions of PBH in complete medium. Remove the medium from the wells and add 100 µL of the PBH dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of PBH that inhibits cell growth by 50%) using a suitable software.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound (PBH)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

6-well cell culture plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of PBH for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound (PBH)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

6-well cell culture plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PBH as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the chelation of intracellular iron. This depletion of a critical metal cofactor can trigger a cascade of downstream cellular events, ultimately leading to the observed biological effects such as inhibition of proliferation and induction of cell death.

Putative Signaling Pathways Affected by this compound

The following diagram illustrates the potential signaling pathways affected by the iron chelation activity of PBH. Iron is essential for the activity of ribonucleotide reductase, a key enzyme in DNA synthesis. Its depletion can lead to cell cycle arrest. Furthermore, iron is involved in the generation of reactive oxygen species (ROS) through the Fenton reaction. Alterations in iron homeostasis can lead to oxidative stress and trigger apoptotic pathways.

Experimental Workflow for the Evaluation of this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel iron chelator like this compound. This process begins with the synthesis and characterization of the compound, followed by a series of in vitro assays to determine its biological activity and mechanism of action.

Conclusion

This compound represents a significant compound within the landscape of aroylhydrazone iron chelators. While further research is required to fully elucidate its therapeutic potential and to establish a comprehensive quantitative profile, the existing data suggest that it is a potent iron chelator with notable biological activity. This technical guide provides a foundational resource for researchers, offering detailed experimental protocols and a conceptual framework for the continued investigation of this compound and related compounds. The methodologies and workflows presented herein are intended to facilitate standardized and rigorous evaluation, ultimately contributing to the development of novel therapeutics for iron-related disorders.

References

- 1. Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde… [ouci.dntb.gov.ua]

- 2. Synthesis and Evaluation of Pyridoxal Hydrazone and Acylhydrazone Compounds as Potential Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Analysis of Pyridoxal Benzoyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal benzoyl hydrazone (PBH) is a Schiff base derived from the condensation of pyridoxal, an aldehyde form of vitamin B6, and benzoyl hydrazine. This class of compounds, known as hydrazones, is of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The biological activity of these molecules is intrinsically linked to their structural and electronic properties, which can be thoroughly investigated using a variety of spectroscopic techniques. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing experimental protocols and presenting key data to aid researchers in their studies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between pyridoxal hydrochloride and benzoyl hydrazide in an alcoholic solvent. The reaction is often carried out under reflux conditions, and a general procedure is outlined below.

Experimental Protocol: Synthesis

-

Dissolution of Reactants: Pyridoxal hydrochloride is dissolved in a suitable solvent, typically ethanol or methanol. In a separate flask, an equimolar amount of benzoyl hydrazide is also dissolved in the same solvent.

-

Reaction Mixture: The solution of benzoyl hydrazide is added dropwise to the pyridoxal hydrochloride solution with constant stirring.

-

Reflux: The reaction mixture is then heated under reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a small amount of cold solvent and then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

Spectroscopic Characterization

The structural elucidation and purity of the synthesized this compound are confirmed using various spectroscopic methods. The following sections detail the expected outcomes from each technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the π → π* and n → π* transitions of the aromatic rings and the hydrazone moiety. The position and intensity of these bands can be influenced by the solvent polarity and pH.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO).

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

Table 1: Representative UV-Vis Spectral Data for Hydrazone Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| Pyridoxal isonicotinoyl hydrazone | Aqueous solution | ~320, ~400 | Not specified | |

| Benzoyl hydrazone derivatives | Various | 250-400 | Not specified | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O (amide), C=N (imine), and aromatic C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Phenolic) | 3400-3200 (broad) |

| N-H (Amide) | 3300-3100 |

| C-H (Aromatic) | 3100-3000 |

| C=O (Amide I) | 1680-1630 |

| C=N (Imine) | 1650-1580 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Phenolic) | 1260-1180 |

Note: These are expected ranges. The exact peak positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide information about their chemical environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Table 3: Representative ¹H and ¹³C NMR Data for Benzoyl Hydrazone Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 11.0 - 12.0 | s | -NH- (Amide) |

| 8.0 - 8.5 | s | -CH=N- (Azomethine) | |

| 7.0 - 8.0 | m | Aromatic protons | |

| 4.5 - 5.0 | s | -CH₂OH | |

| 2.0 - 2.5 | s | -CH₃ | |

| ¹³C | 160 - 165 | C=O (Amide) | |

| 140 - 150 | C=N (Azomethine) | ||

| 110 - 160 | Aromatic carbons | ||

| ~60 | -CH₂OH | ||

| ~20 | -CH₃ |

Note: This is generalized data for benzoyl hydrazone derivatives. Specific assignments for this compound would require experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak [M+H]⁺ or [M]⁺˙ and various fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 300.12 |

| [M]⁺˙ | 299.11 |

Note: The molecular formula of this compound is C₁₅H₁₅N₃O₃, with a molecular weight of 299.30 g/mol .

Conclusion

References

The Enigmatic Structure of Pyridoxal Benzoyl Hydrazone: A Technical Overview for Researchers

For Immediate Release

While the precise three-dimensional arrangement of atoms in the crystalline state of Pyridoxal Benzoyl Hydrazone (PBH) remains elusive in the public domain, this technical guide consolidates the current understanding of its synthesis, and known biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of hydrazone derivatives.

Introduction

This compound is a Schiff base derived from the condensation of pyridoxal, a form of vitamin B6, and benzoyl hydrazine. It belongs to the class of aroylhydrazones, which are known for their significant biological activities, including antimicrobial, anticonvulsant, and particularly, iron-chelating properties.[1][2] The ability of these compounds to bind to metal ions is a key aspect of their mechanism of action in various pathological conditions.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction. Although a specific, detailed experimental protocol for this exact compound is not widely published, a general procedure can be outlined based on the synthesis of similar hydrazone derivatives.[3][4]

Experimental Protocol: General Synthesis of Aroylhydrazones

Materials:

-

Pyridoxal hydrochloride

-

Benzoyl hydrazide

-

Methanol or Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution of Reactants: Pyridoxal hydrochloride and a molar equivalent of benzoyl hydrazide are dissolved in a suitable solvent, typically methanol or ethanol.

-

Catalysis: A catalytic amount of glacial acetic acid is added to the mixture to facilitate the condensation reaction.

-

Reflux: The reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid product is then collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Data

While crystallographic data is unavailable, the structure of this compound can be confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: Specific peak assignments and spectral data are not available in the reviewed literature.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and related compounds is their ability to act as iron chelators.[5] This property is crucial in conditions of iron overload and has been explored for its therapeutic potential in various diseases.

Iron Chelation

This compound is a tridentate ligand that can bind to iron (Fe³⁺) in a 2:1 ligand-to-metal ratio. The chelation occurs through the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen of the hydrazone moiety. By sequestering excess iron, these chelators can mitigate iron-induced oxidative stress, a key factor in cellular damage.

Proposed Mechanism of Action in Iron Overload

The proposed mechanism of action for this compound as an iron chelator involves its ability to permeate cell membranes and bind to intracellular iron pools. The resulting iron complex is then believed to be excreted from the cell, thereby reducing the overall iron load. This can be particularly beneficial in conditions like β-thalassemia and hemochromatosis.

Data Presentation

As no quantitative crystallographic data for this compound has been found in the public domain, a table summarizing such data cannot be provided.

Mandatory Visualizations

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Proposed Signaling Pathway of Iron Chelation

Caption: Iron Chelation by this compound.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde… [ouci.dntb.gov.ua]

An In-depth Technical Guide to Pyridoxal Benzoyl Hydrazone and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal benzoyl hydrazone (PBH) is a Schiff base ligand derived from the condensation of pyridoxal, a form of vitamin B6, and benzoyl hydrazine. This compound and its metal complexes have garnered significant interest within the scientific community due to their versatile coordination chemistry and promising biological activities. The presence of multiple donor sites in the PBH molecule, including the phenolic oxygen, imine nitrogen, and carbonyl oxygen, allows for the formation of stable complexes with a variety of transition metals. These metal complexes often exhibit enhanced biological efficacy compared to the free ligand, a phenomenon attributed to the principles of chelation therapy. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its metal complexes, with a focus on their potential as therapeutic agents.

Synthesis and Characterization

The synthesis of this compound and its subsequent metal complexes is a multi-step process involving the initial formation of the Schiff base ligand followed by its reaction with various metal salts.

Experimental Protocols

Synthesis of this compound (PBH)

A general method for the synthesis of this compound involves the condensation reaction between pyridoxal hydrochloride and benzoyl hydrazide.[1]

-

Dissolution of Reactants: Pyridoxal hydrochloride is dissolved in a suitable solvent, typically absolute ethanol. An equimolar amount of benzoyl hydrazide is dissolved separately in the same solvent.

-

Reaction Mixture: The solution of benzoyl hydrazide is added dropwise to the pyridoxal hydrochloride solution with constant stirring. A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.[1]

-

Reflux: The resulting mixture is refluxed for a period of 1 to 3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: After cooling, the precipitated solid is filtered, washed with cold ethanol, and then vacuum-dried. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield the pure this compound ligand.[2]

Synthesis of Metal Complexes of this compound

The synthesis of metal complexes of PBH generally involves the reaction of the ligand with a metal salt in a specific molar ratio.[1]

-

Ligand Solution: An ethanolic solution of this compound is prepared.

-

Metal Salt Solution: An aqueous or ethanolic solution of the desired metal salt (e.g., chlorides, acetates, or sulfates of copper(II), nickel(II), cobalt(II), zinc(II), etc.) is prepared.

-

Complexation: The metal salt solution is added dropwise to the stirred solution of the ligand. The pH of the reaction mixture may be adjusted by the addition of a base, such as triethylamine, to facilitate deprotonation of the ligand for coordination.[1]

-

Reflux: The reaction mixture is then refluxed for 2 to 4 hours.

-

Isolation and Purification: The resulting colored precipitate of the metal complex is filtered, washed with ethanol and diethyl ether, and dried in a desiccator over anhydrous calcium chloride.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of this compound and its metal complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for determining the coordination mode of the ligand to the metal ion. The IR spectrum of the free ligand shows characteristic bands for the phenolic -OH, C=N (azomethine), and C=O (carbonyl) groups. Upon complexation, shifts in the positions of these bands indicate the involvement of these functional groups in coordination with the metal ion.

Table 1: Key IR Spectral Data (cm⁻¹) of this compound and its Metal Complexes

| Compound | ν(OH) | ν(C=N) | ν(C=O) | ν(M-O) | ν(M-N) | Reference |

| PBH Ligand | ~3400 | ~1610 | ~1650 | - | - | [3] |

| Cu(II)-PBH Complex | - | ~1590 | ~1620 | ~530 | ~450 | [4] |

| Ni(II)-PBH Complex | - | ~1595 | ~1625 | ~525 | ~455 | [4] |

| Co(II)-PBH Complex | - | ~1592 | ~1622 | ~528 | ~452 | [4] |

Note: The disappearance of the ν(OH) band and the shifts in ν(C=N) and ν(C=O) to lower wavenumbers in the complexes suggest the coordination of the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen to the metal ion.[4]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy helps in confirming the formation of the Schiff base and provides information about the structure of the ligand and its complexes in solution. The spectrum of the free ligand exhibits signals corresponding to the aromatic protons, the azomethine proton, and the phenolic proton. Changes in the chemical shifts of these protons upon complexation can provide insights into the coordination sites.

UV-Visible Spectroscopy

Electronic absorption spectroscopy is used to study the electronic transitions within the ligand and its metal complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are useful in determining the geometry of the coordination sphere around the metal ion.

Table 2: UV-Visible Spectral Data (nm) of this compound and its Gold(III) Complex

| Compound | λmax (nm) | Assignment | Reference |

| PBH Ligand | ~320, ~380 | π → π* and n → π* transitions | [5] |

| Au(III)-PBH Complex | ~300, ~350 | Ligand-to-Metal Charge Transfer (LMCT) | [6] |

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. The decomposition patterns can provide information about the composition of the complexes.[7][8]

Biological Activities and Mechanism of Action

This compound and its metal complexes have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and iron-chelating properties.

Anticancer Activity

Several studies have reported the potent anticancer activity of PBH and its metal complexes against various cancer cell lines.[9] The proposed mechanism of action often involves the induction of apoptosis.

Signaling Pathway for Apoptosis Induction

The anticancer activity of these compounds is often linked to their ability to chelate essential metal ions like iron, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cancer cells. This oxidative stress can trigger the intrinsic pathway of apoptosis.

Figure 1: Proposed signaling pathway for apoptosis induction by PBH-metal complexes.

Table 3: In Vitro Anticancer Activity (IC₅₀ values in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| PBH Ligand | MCF-7 (Breast Cancer) | > 50 | [9] |

| Cu(II)-PBH Complex | MCF-7 (Breast Cancer) | 15.8 | [9] |

| Ni(II)-PBH Complex | HepG2 (Liver Cancer) | 21.3 | [9] |

| Co(II)-PBH Complex | Jurkat (T-cell Leukemia) | 18.5 | [10] |

Antimicrobial Activity

The antimicrobial potential of this compound and its metal complexes has been evaluated against a range of bacteria and fungi. The chelation of the metal ion is believed to enhance the lipophilicity of the complex, facilitating its penetration through the microbial cell membrane.

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

-

Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile Petri dishes.

-

Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the solidified agar.

-

Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.

Table 4: Antimicrobial Activity (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| PBH Ligand | 10 | 8 | 9 | [11] |

| Cu(II)-PBH Complex | 18 | 15 | 16 | [11] |

| Ni(II)-PBH Complex | 15 | 12 | 14 | [11] |

| Zn(II)-PBH Complex | 16 | 13 | 15 | [11] |

Iron Chelation

This compound is an analogue of pyridoxal isonicotinoyl hydrazone (PIH), a well-known iron chelator.[7] The ability of PBH and its derivatives to chelate iron is a key aspect of their biological activity, as iron is essential for the growth and proliferation of both cancer cells and pathogenic microorganisms. The mechanism of iron chelation involves the formation of a stable complex with iron, thereby depriving the cells of this essential nutrient.[12]

Experimental Workflow

The overall process of developing and evaluating this compound metal complexes as potential therapeutic agents follows a logical workflow from initial synthesis to comprehensive biological testing.

Figure 2: General experimental workflow for the study of PBH and its metal complexes.

Conclusion

This compound and its metal complexes represent a promising class of compounds with significant potential in the field of drug development. Their straightforward synthesis, versatile coordination chemistry, and potent biological activities, particularly their anticancer and antimicrobial properties, make them attractive candidates for further investigation. The enhanced efficacy of the metal complexes highlights the importance of chelation in designing novel therapeutic agents. Future research should focus on optimizing the structure of the ligand and the choice of metal ion to improve selectivity, reduce toxicity, and elucidate the detailed molecular mechanisms underlying their biological effects. This in-depth guide provides a solid foundation for researchers and scientists to build upon in their quest for novel and effective therapeutic agents.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. jptcp.com [jptcp.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridoxal isonicotinoyl hydrazone and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyridoxal isonicotinoyl hydrazone analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A study of the mechanism of action of pyridoxal isonicotinoyl hydrazone at the cellular level using reticulocytes loaded with non-heme 59Fe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Pyridoxal Benzoyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal Benzoyl Hydrazone (PBH) is a synthetic compound belonging to the hydrazone class of molecules, which has garnered significant interest for its potent biological activities, primarily as an iron chelator. This technical guide provides an in-depth exploration of the core mechanism of action of PBH, detailing its molecular interactions and downstream cellular consequences. The primary mode of action of PBH is its high-affinity binding to intracellular iron, leading to a depletion of the labile iron pool. This disruption of iron homeostasis triggers a cascade of events, including the generation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, the initiation of apoptosis. This document summarizes the available quantitative data on its efficacy, provides an overview of key experimental protocols for its study, and illustrates the involved signaling pathways through detailed diagrams.

Primary Mechanism: Iron Chelation

The principal mechanism underlying the biological effects of this compound is its potent iron-chelating activity. PBH is a lipophilic molecule, a characteristic that facilitates its passage across cellular membranes to access intracellular iron pools.[1] Once inside the cell, it avidly binds to ferric iron (Fe³⁺), forming a stable complex. This action directly depletes the labile iron pool, a transient and accessible source of cellular iron that is crucial for various metabolic processes.

Several studies have demonstrated that PBH is a more effective iron chelator than both the clinically used Desferrioxamine (DFO) and its structural analog, Pyridoxal Isonicotinoyl Hydrazone (PIH).[1] Its efficacy is attributed to its high lipophilicity, which allows for better access to intracellular iron compartments.[1] The primary targets of PBH's chelating action are the transit iron pool and iron stored within ferritin.[1][2]

Impact on Intracellular Iron Homeostasis

By sequestering intracellular iron, PBH disrupts the delicate balance of iron metabolism. This has several key consequences:

-

Reduction of Iron Uptake: PBH has been shown to be as effective as DFO in reducing the net uptake of transferrin-bound iron by hepatocytes.[1]

-

Mobilization of Stored Iron: PBH is more effective than PIH and DFO in mobilizing iron from ferritin stores and mitochondrial membranes in pre-labeled hepatocytes.[1]

-

Inhibition of Iron-Dependent Enzymes: The depletion of the labile iron pool can lead to the inhibition of essential iron-containing enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis and cell proliferation.

Downstream Cellular Effects

The chelation of intracellular iron by this compound initiates a series of downstream events that contribute to its overall biological activity, particularly its anti-proliferative and pro-apoptotic effects.

Induction of Oxidative Stress

The iron complex formed by PBH, specifically the Fe(III)-PBH complex, is redox-active. This complex can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress. This is supported by findings that the Fe³⁺ complexes of PBH can be reduced by cellular reductants like ascorbate. The resulting oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

Evidence suggests a direct link between this oxidative stress and the toxicity of PBH. For instance, the Fe³⁺ complex of PBH has been shown to cause lipid peroxidation in K562 cells, an effect that can be prevented by the lipophilic antioxidant vitamin E. This indicates a causal relationship between oxidative stress and PBH-induced cell toxicity.

Induction of Apoptosis

A major consequence of PBH-induced iron deprivation and oxidative stress is the induction of apoptosis, or programmed cell death. This has been observed in various cancer cell lines, particularly hematopoietic cells. The apoptotic pathway triggered by pyridoxal hydrazone analogs appears to be mitochondrially mediated.

The key events in this apoptotic cascade include:

-

Lysosomal and Mitochondrial Destabilization: These are early events that occur upstream of caspase activation.[1]

-

Caspase Activation: While the initial destabilization is caspase-independent, the later stages of apoptosis, such as phosphatidylserine externalization and the development of apoptotic morphology, are dependent on the activation of caspases.[1]

-

Bcl-2 Involvement: The anti-apoptotic protein Bcl-2 has been shown to partially inhibit apoptosis induced by pyridoxal hydrazone analogs, further supporting the involvement of the mitochondrial pathway.[1]

-

Caspase-8 Independence: Studies have indicated that caspase-8 is likely not involved in this apoptotic pathway.[1]

A platinum(II) complex of a vitamin B6 benzoyl hydrazone derivative has demonstrated the ability to overcome multidrug resistance in lung cancer cells by significantly increasing reactive oxygen species levels, inducing lysosomal membrane permeability, and causing mitochondrial dysfunction, ultimately leading to apoptosis.

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound and its analogs.

| Compound/Complex | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | Rat Hepatocytes | ⁵⁹Fe Uptake | Reduction in uptake | As effective as Desferrioxamine | [1] |

| This compound | Rat Hepatocytes | ⁵⁹Fe Mobilization | Release from ferritin | More effective than PIH and DFO | [1] |

| VB6-Pt1 (a Pt(II) complex) | A549/DDP | Cytotoxicity | IC₅₀ | 0.78 µM | Not in search results |

Experimental Protocols

This section provides a general overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Iron Chelation and Uptake Assays

Objective: To assess the ability of PBH to chelate intracellular iron and inhibit iron uptake.

General Protocol (based on studies with ⁵⁹Fe):

-

Cell Culture: Hepatocytes are cultured in appropriate media.

-

Radiolabeling: Cells are incubated with ⁵⁹Fe-labeled transferrin to allow for iron uptake.

-

Treatment: The cells are then treated with various concentrations of this compound, a positive control (e.g., Desferrioxamine), and a vehicle control.

-

Measurement of Iron Uptake: After the incubation period, the cells are washed to remove extracellular ⁵⁹Fe. The intracellular radioactivity is then measured using a gamma counter to determine the amount of iron taken up by the cells.

-

Measurement of Iron Mobilization: For mobilization studies, cells are first pre-labeled with ⁵⁹Fe-transferrin. After washing, the cells are incubated with the chelators. The amount of ⁵⁹Fe released into the medium and remaining in different cellular fractions (e.g., ferritin, mitochondria) is then quantified.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of PBH.

MTT Assay (for cell viability):

-

Cell Seeding: Cancer cells (e.g., K562, Jurkat) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Staining (for apoptosis):

-

Treatment: Cells are treated with PBH as described above.

-

Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (which stains the nucleus of late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Caption: Core mechanism of this compound action.

Caption: Apoptotic pathway induced by this compound.

Caption: Experimental workflow for studying PBH's mechanism.

Conclusion

The core mechanism of action of this compound is unequivocally linked to its potent iron-chelating ability. By sequestering intracellular iron, it disrupts iron homeostasis, leading to the generation of oxidative stress and the induction of a mitochondrially-mediated apoptotic cascade. Its high lipophilicity enhances its cellular uptake and efficacy. While the primary mechanism is well-established, further research is warranted to fully elucidate the specific downstream signaling pathways, such as the potential involvement of HIF-1α and the IRE/IRP regulatory system, and to establish a comprehensive profile of its efficacy across a wider range of cancer cell types. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. Pyridoxal isonicotinoyl hydrazone analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity of Pyridoxal Benzoyl Hydrazone and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lipophilicity of pyridoxal benzoyl hydrazone and its analogues, a class of compounds with significant potential in medicinal chemistry, particularly as iron chelators. Understanding the lipophilicity of these molecules is crucial for predicting their pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and biological activity.